Flumazenil acid
Overview
Description
Flumazenil is an imidazobenzodiazepine derivative and a potent benzodiazepine receptor antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepine on the central nervous system .
Synthesis Analysis
Flumazenil was synthesized and purified using a single solid-phase cartridge . The animal biodistribution showed high uptake in the brain specifically in the cortex region .
Molecular Structure Analysis
Flumazenil has an imidazobenzodiazepine structure . Its molecular formula is C15H14FN3O3 . The average mass is 303.288 Da and the monoisotopic mass is 303.101929 Da .
Chemical Reactions Analysis
Studies have shown that 50% of the flumazenil was biotransformed by the rat liver homogenate in 60 min . One metabolite (M1) was a methyl transesterification product of flumazenil . In the rat liver microsomal system, two metabolites were identified (M2 and M3), as their carboxylic acid and hydroxylated ethyl ester forms between 10 and 120 min, respectively .
Physical And Chemical Properties Analysis
Flumazenil is a white to off-white crystalline compound . It has a density of 1.4±0.1 g/cm3 . The boiling point is 528.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C .
Scientific Research Applications
Role in Neurological and Psychiatric Disorders
Flumazenil, known for its affinity to gamma-aminobutyric acid (GABA) receptors, plays a central role in various physiological systems. It's a benzodiazepine antagonist with significant therapeutic potential for a wide range of central nervous system disorders. Interestingly, research has explored its potential beyond the traditional scope, indicating its application in treating conditions like Parkinson's disease, idiopathic hypersomnia, and amyotrophic lateral sclerosis. However, it's crucial to note that while these applications show promise, further research is needed to fully understand and utilize flumazenil's therapeutic capabilities in these areas (Hulse et al., 2015).
Exploring Flumazenil's Pharmacokinetics
Flumazenil's primary metabolic pathway involves conversion to flumazenil acid by hepatic carboxylesterases. This process is particularly intriguing because these enzymes also play a part in the bioconversion of other ester-type drugs, such as cocaine and acetylsalicylic acid. A study aimed to understand interindividual differences in flumazenil clearance and flumazenil acid formation, revealing pronounced variations. These differences might reflect broader variations in drug metabolism, particularly for ester-type drugs, emphasizing the need for individual-based approaches in pharmacokinetics (Franssen et al., 2002).
Investigations in Traumatic Brain Injury
Flumazenil has been investigated for its potential to alleviate cognitive deficits post-traumatic brain injury (TBI), an area of significant concern in neurology. A study on immature rats subjected to controlled cortical impact demonstrated that flumazenil treatment led to a significant improvement in cognitive performance. This promising outcome suggests a potential role of flumazenil in modulating the GABAergic system to mitigate the cognitive impairments associated with TBI, paving the way for novel therapeutic strategies (Ochalski et al., 2010).
Safety And Hazards
Future Directions
Flumazenil is used to reverse the effects of a benzodiazepine sedative such as Valium, Versed, Xanax, Tranxene, and others . It is used to help you wake up after a surgery or medical procedure in which a benzodiazepine was used as a sedative . It is also used to treat benzodiazepine overdose in adults .
properties
IUPAC Name |
8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXVWJBSJCRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233357 | |
Record name | Ro 15-3890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumazenil acid | |
CAS RN |
84378-44-9 | |
Record name | Ro 15-3890 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 15-3890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMAZENIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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